Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid
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Overview
Description
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally similar to purines, which are found in DNA and RNA. This similarity allows benzimidazole derivatives to interact with biological molecules, making them useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with a suitable phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinous acid to phosphines.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid involves its interaction with biological molecules. The compound can bind to DNA grooves and induce DNA cleavage through a peroxide-mediated mechanism. This activity is particularly relevant in its potential anticancer properties, where it can induce cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-1H-benzimidazole: A simpler derivative with similar biological activities.
2,5-Dimethylbenzimidazole: Another derivative with potential therapeutic applications.
Benzimidazole: The parent compound with a wide range of biological activities.
Uniqueness
Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid is unique due to its dual benzimidazole rings and phosphorus-containing moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
CAS No. |
65312-59-6 |
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Molecular Formula |
C18H19N4OP |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
bis(5,6-dimethylbenzimidazol-1-yl)phosphinous acid |
InChI |
InChI=1S/C18H19N4OP/c1-11-5-15-17(7-13(11)3)21(9-19-15)24(23)22-10-20-16-6-12(2)14(4)8-18(16)22/h5-10,23H,1-4H3 |
InChI Key |
RFKXOICWQVABBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)P(N3C=NC4=C3C=C(C(=C4)C)C)O |
Origin of Product |
United States |
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